molecular formula C17H23N3O B2530887 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876888-61-8

1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2530887
CAS RN: 876888-61-8
M. Wt: 285.391
InChI Key: CNUJRNCBFUTGBX-UHFFFAOYSA-N
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Description

The compound "1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a chemical that appears to be related to several research areas, including organic synthesis, crystallography, and medicinal chemistry. The tert-butyl group is a common structural motif in medicinal chemistry due to its steric bulk, which can influence the biological activity of a compound. The benzo[d]imidazol-2-yl group is a heterocyclic aromatic, which is often found in compounds with various biological activities. Pyrrolidin-2-one is a lactam, a cyclic amide that can also contribute to the bioactivity of a compound.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a one-pot synthesis involving C–H bond activation has been reported for the ortho-arylation of 9-(pyridin-2-yl)-9H-carbazoles, which shares some structural features with the compound . The synthesis process utilized palladium(II)-catalyzed activation and was optimized using silver nitrate and tert-butyl alcohol. The presence of a tert-butyl group in the compound of interest suggests that similar synthetic strategies might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives with tert-butyl groups were studied, providing insights into the molecular conformations and intermolecular interactions . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tert-butyl groups can be influenced by the steric hindrance they provide. In the context of the compound of interest, the tert-butyl group could affect the reactivity of the pyrrolidin-2-one moiety or the benzo[d]imidazol-2-yl group. The literature does not provide specific reactions for the exact compound , but studies on similar structures can offer insights into potential reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "this compound" would be influenced by its functional groups. The tert-butyl group is known to impart hydrophobic character and can affect the solubility of the compound. The lactam ring could contribute to hydrogen bonding, potentially affecting the compound's solubility and melting point. The aromatic benzo[d]imidazol-2-yl group could contribute to the compound's UV-Vis absorption properties, making it potentially useful in spectroscopic studies. However, specific data on the physical and chemical properties of the compound are not provided in the literature .

Scientific Research Applications

Synthesis and Structure

  • The compound 1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is related to the class of compounds that have been extensively studied for their chemical synthesis and structural properties. For instance, 2-imidazolines can be efficiently prepared from aldehydes and ethylenediamines using tert-butyl hypochlorite, leading to high-yield products like 1,3-bis(imidazolin-2-yl)benzene, indicating the versatility of related compounds in chemical synthesis (Ishihara & Togo, 2007).
  • Research on ruthenium(II) carbonyl chloride complexes, including those with pyridine-functionalised N-heterocyclic carbenes similar to the tert-butyl and imidazolyl groups in the query compound, has shown significant catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).

Medicinal Chemistry Applications

  • In medicinal chemistry, imidazo[1,2-a]pyridines, which share structural similarity with the query compound, have been synthesized as potential antisecretory and cytoprotective antiulcer agents. These compounds, such as 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, have demonstrated cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).
  • Another area of application in medicinal chemistry involves N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amines. These derivatives of imidazo[1,2-a]pyridine have been analyzed through crystal structure and Hirshfeld surface analysis, which is critical for understanding the molecular interactions and properties relevant to drug design (Dhanalakshmi et al., 2018).

Catalysis and Material Science

  • The compound's relation to benzo[4,5]imidazo[1,2-a]pyridine derivatives, known for their ease of synthesis and potential in various applications, indicates its potential utility in material science and catalysis. These derivatives have been synthesized through reactions involving acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives, showcasing their adaptability in creating diverse molecular structures (Goli-Garmroodi et al., 2015).
  • The study of cadmium(II) MOFs (metal-organic frameworks) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, related to the query compound, indicates potential applications in material science, especially in the design of novel coordination polymers with unique structural and functional properties (Li et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Benzimidazole and pyrrolidin-2-one derivatives are areas of active research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

1-tert-butyl-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-5-19-14-9-7-6-8-13(14)18-16(19)12-10-15(21)20(11-12)17(2,3)4/h6-9,12H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJRNCBFUTGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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